3-Ethylcyclopentene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74128. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

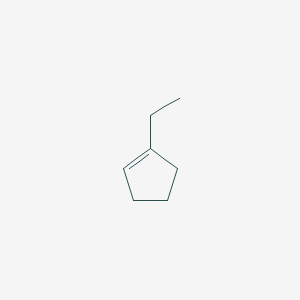

Structure

3D Structure

属性

IUPAC Name |

3-ethylcyclopentene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICUGGYRYZOXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870756 | |

| Record name | 3-Ethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-35-9 | |

| Record name | 3-Ethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylcyclopentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethylcyclopentene chemical formula and structure

An In-depth Technical Guide to 3-Ethylcyclopentene

Introduction

This compound is an alkylated cycloalkene, a five-membered carbocycle with an ethyl substituent. Compounds within the cyclopentene family are fundamental structural motifs in a wide range of natural products and pharmaceutically active molecules.[1] As such, alkylated cyclopentenes like this compound are of significant interest to researchers in organic synthesis and drug development, serving as versatile scaffolds and key intermediates for constructing more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental data.

Chemical Formula and Structure

The chemical formula for this compound is C₇H₁₂ .[2][3] It consists of a five-carbon ring containing one double bond, with an ethyl group attached at the third carbon position.

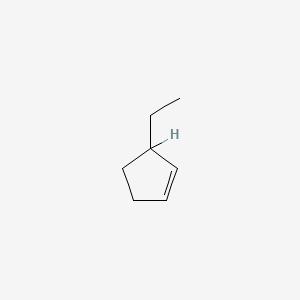

2.1 2D Structure

2.2 Chemical Identifiers

A variety of identifiers are used to catalogue and reference this compound in chemical databases and literature.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 694-35-9 | [2][3] |

| Molecular Formula | C₇H₁₂ | [2][3] |

| Canonical SMILES | CCC1CCC=C1 | [2] |

| InChI | InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3 | [2][3] |

| InChIKey | HICUGGYRYZOXJI-UHFFFAOYSA-N | [2][3] |

| EC Number | 211-770-4 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are crucial for designing experiments, performing calculations, and ensuring safe handling.

| Property | Value |

| Molecular Weight | 96.17 g/mol |

| Monoisotopic Mass | 96.093900383 Da |

| Density | 0.7784 g/mL |

| Boiling Point | 97.85 °C |

| Melting Point | -108.93 °C (estimate) |

| XLogP3-AA (Predicted) | 2.8 |

Experimental Protocols and Data

4.1 Synthesis Approach

Alkylated cyclopentenes are commonly synthesized through various established organic chemistry reactions.[1] A plausible and direct method for preparing this compound involves the dehydrohalogenation (an elimination reaction) of a suitable precursor like 3-chloro-1-ethylcyclopentane. This reaction is typically facilitated by a strong base.

Caption: Logical workflow for a plausible synthesis of this compound.

4.2 Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard analytical techniques, including Gas Chromatography (GC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3]

Caption: Experimental workflow for the characterization of this compound.

4.3 Gas Chromatography Data

The Kovats Retention Index is a dimensionless unit used in gas chromatography to convert retention times into system-independent constants. Experimental values for this compound on different types of columns are available.[2]

| Column Type | Kovats Retention Index Values |

| Standard non-polar | 716, 717, 715, 718, 709.3, 738.6, 714.1, 712 |

| Semi-standard non-polar | 712.4, 716.6, 709, 712, 714, 715, 716, 720, 722 |

| Standard polar | 836, 843, 849, 836.5, 842.8, 849.2 |

Safety and Hazards

According to aggregated GHS data, this compound is classified as Acute Toxicity, Oral, Category 4.[4] The corresponding hazard statement is H302: Harmful if swallowed.[2][4] Standard precautionary measures, such as washing hands thoroughly after handling and not eating, drinking, or smoking when using this product, should be followed.[4]

References

An In-Depth Technical Guide to 3-Ethylcyclopentene (CAS: 694-35-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylcyclopentene, a cyclic alkene of interest in organic synthesis. This document collates its chemical and physical properties, spectroscopic data, a plausible synthetic route with a general experimental protocol, and safety information.

Chemical and Physical Properties

This compound is a flammable, colorless liquid.[1][2] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| CAS Number | 694-35-9 | [1][2][3] |

| Molecular Formula | C₇H₁₂ | [1][2][3] |

| Molecular Weight | 96.17 g/mol | [3] |

| Density | 0.7784 - 0.804 g/cm³ | [1][2] |

| Boiling Point | 97.8 - 97.85 °C at 760 mmHg | [1][2] |

| Refractive Index | 1.4291 - 1.447 | [1][2] |

| Melting Point | -108.93 °C (estimate) | [1] |

| Vapor Pressure | 47.1 mmHg at 25°C | [2] |

| InChI | InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3 | [4] |

| InChIKey | HICUGGYRYZOXJI-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCC1CCC=C1 | [4] |

Spectroscopic Data

The mass spectrum of this compound is available through the NIST WebBook.[5] The fragmentation pattern for cyclic alkanes and alkenes typically involves the loss of alkyl fragments. For this compound, one would expect to see fragmentation corresponding to the loss of the ethyl group (M-29) and other characteristic hydrocarbon fragments.

The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[6][7] Key expected absorptions would include:

-

C-H stretching from the alkene and alkane portions of the molecule.

-

C=C stretching of the cyclopentene ring.

-

Various C-H bending frequencies.

Predicted ¹H and ¹³C NMR spectral data are available from some chemical data vendors, though experimentally obtained and assigned spectra are not readily found in the searched literature.[8] For ethylcyclopentane, a related saturated compound, detailed NMR data is available which can provide a basis for predicting the spectrum of this compound.[9]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method for the synthesis of alkenes is the acid-catalyzed dehydration of an alcohol.[10][11] In this case, the likely precursor would be 1-Ethylcyclopentanol (CAS: 1462-96-0).[12]

The synthesis of this compound can be achieved through the E1 elimination reaction of 1-Ethylcyclopentanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and driven by heat.[10][11] The hydroxyl group is protonated by the acid, forming a good leaving group (water). Departure of the water molecule results in a tertiary carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid) to form the alkene.

Caption: Proposed synthesis of this compound via acid-catalyzed dehydration of 1-Ethylcyclopentanol.

The following is a general procedure for the acid-catalyzed dehydration of a secondary or tertiary alcohol to an alkene, adapted for the synthesis of this compound from 1-Ethylcyclopentanol.

Materials:

-

1-Ethylcyclopentanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, place 1-Ethylcyclopentanol. Cool the flask in an ice bath.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol with gentle swirling.

-

Dehydration: Assemble a distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The lower boiling point alkene product, this compound, will distill as it is formed.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. Subsequently, wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Purify the this compound by fractional distillation.

-

Characterization: Characterize the final product using spectroscopic methods (GC-MS, IR, NMR) and determine the boiling point.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is harmful if swallowed.[4]

Precautionary Measures:

-

Keep away from sources of ignition.[1]

-

Keep the container in a well-ventilated place.[1]

-

Take precautionary measures against static discharges.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of ingestion, call a poison center or doctor if you feel unwell and rinse your mouth.[8]

Logical Relationships and Workflows

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Caption: General workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation into its reactivity and biological properties may be required.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 694-35-9 [chemnet.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C7H12 | CID 79095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 6. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 7. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. ETHYLCYCLOPENTANE(1640-89-7) 13C NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. CAS 1462-96-0: 1-Ethylcyclopentanol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethylcyclopentene (CAS No. 694-35-9). The document details its structural characteristics, physicochemical properties, and spectroscopic data. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis and characterization by modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Introduction

This compound is a cyclic olefin of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its reactivity is primarily dictated by the carbon-carbon double bond within the five-membered ring, making it a versatile precursor for a variety of chemical transformations. Understanding its physical and chemical properties is crucial for its effective application in research and development. This guide aims to consolidate available data and provide practical, detailed methodologies for its synthesis and characterization.

Physical and Chemical Properties

This compound is a flammable liquid with a characteristic odor. Key identifiers and properties are summarized in the tables below.

Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Ethyl-1-cyclopentene, Cyclopentene, 3-ethyl- | [1][2] |

| CAS Number | 694-35-9 | [1][2] |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Canonical SMILES | CCC1CCC=C1 | [1] |

| InChI Key | HICUGGYRYZOXJI-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 97.85 °C | |

| Melting Point | -108.93 °C (estimated) | |

| Density | 0.7784 g/cm³ | |

| Refractive Index | 1.4291 |

Experimental Protocols

Synthesis of this compound

A plausible and efficient two-step synthesis of this compound involves the Grignard reaction of cyclopentanone with ethylmagnesium bromide to form 1-ethylcyclopentanol, followed by acid-catalyzed dehydration.[3][4][5]

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction [3][4]

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl bromide

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

In a flame-dried three-necked flask under a nitrogen atmosphere, place magnesium turnings.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in a dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 1-ethylcyclopentanol. The product can be purified by vacuum distillation.

-

Step 2: Dehydration of 1-Ethylcyclopentanol [5][6]

-

Materials:

-

1-Ethylcyclopentanol

-

Concentrated sulfuric acid or phosphoric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous calcium chloride

-

-

Equipment:

-

Round-bottom flask

-

Fractional distillation apparatus

-

Heating mantle

-

Separatory funnel

-

-

Procedure:

-

Place 1-ethylcyclopentanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up for fractional distillation.

-

Heat the mixture gently to distill the alkene product as it forms. The boiling point of this compound is approximately 98 °C.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final simple distillation to obtain pure this compound.

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition Parameters (Plausible):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 20.5 ppm

-

-

¹³C NMR Acquisition Parameters (Plausible):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 238 ppm

-

Expected NMR Data (Predicted):

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7 | m | 2H | -CH=CH- | |

| ~2.5 | m | 1H | -CH(Et)- | |

| ~2.2 | m | 2H | Allylic -CH₂- | |

| ~1.8 | m | 2H | -CH₂- (in ethyl) | |

| ~1.4 | m | 2H | -CH₂- (in ring) | |

| ~0.9 | t | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~130 | -CH=CH- | |

| ~45 | -CH(Et)- | |

| ~35 | Allylic -CH₂- | |

| ~30 | -CH₂- (in ring) | |

| ~28 | -CH₂- (in ethyl) | |

| ~12 | -CH₃ |

3.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A neat liquid film of this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3045 | Medium | =C-H stretch |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~1650 | Medium | C=C stretch |

| ~1460 | Medium | -CH₂- bend |

| ~1380 | Medium | -CH₃ bend |

| ~720 | Medium | =C-H bend (cis) |

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent such as dichloromethane or diethyl ether.

-

GC Parameters (Plausible):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate of 1 mL/min

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

-

MS Parameters (Plausible):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-300

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Expected Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 96. Key fragmentation patterns would likely involve the loss of an ethyl group ([M-29]⁺) resulting in a peak at m/z 67, which would be a major fragment. Other fragments would correspond to further cleavages of the cyclopentene ring.

Reactivity and Chemical Transformations

The primary site of reactivity in this compound is the double bond. It can undergo a variety of addition reactions typical of alkenes, including:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield ethylcyclopentane.

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's rule.

-

Oxidation: Reactions such as epoxidation (with peroxy acids) or ozonolysis can be used to functionalize the double bond.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. [cite: ] It is harmful if swallowed.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data and plausible, detailed experimental protocols for its synthesis and characterization offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided workflows and spectroscopic data serve as a practical reference for the preparation and confirmation of this versatile cyclic alkene.

References

Spectroscopic Characterization of 3-Ethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the cyclic alkene, 3-ethylcyclopentene. The document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available and predicted spectral information in a clear, tabular format for easy reference and comparison. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is sourced from the National Institute of Standards and Technology (NIST) database.[1][2]

Table 1: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 27 | 48 | C₂H₃⁺ |

| 29 | 25 | C₂H₅⁺ |

| 39 | 50 | C₃H₃⁺ |

| 41 | 65 | C₃H₅⁺ |

| 53 | 20 | C₄H₅⁺ |

| 67 | 100 | [M-C₂H₅]⁺ |

| 79 | 20 | C₆H₇⁺ |

| 96 | 35 | [M]⁺ (Molecular Ion) |

Experimental Protocol

The mass spectrum of this compound can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5ms). The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and passed through a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Data Presentation

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands for C-H and C=C bonds. The data below is sourced from the NIST database.[3][4]

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | =C-H stretch |

| 2965 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2930 | Strong | C-H stretch (asymmetric, -CH₂) |

| 2875 | Strong | C-H stretch (symmetric, -CH₃) |

| 2850 | Strong | C-H stretch (symmetric, -CH₂) |

| 1655 | Medium | C=C stretch |

| 1460 | Medium | C-H bend (-CH₂) |

| 1380 | Medium | C-H bend (-CH₃) |

| 660 | Strong | =C-H bend (out-of-plane) |

Experimental Protocol

A Fourier-transform infrared (FTIR) spectrometer is typically used to obtain the IR spectrum of a volatile liquid like this compound.

-

Sample Preparation (Gas Phase): A small amount of liquid this compound is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is then filled with an inert gas like nitrogen to a specific pressure.

-

Background Spectrum: A background spectrum of the empty gas cell is recorded. This is done to subtract any signals from the instrument or the atmosphere.

-

Sample Spectrum: The gas cell containing the sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of this compound. The x-axis of the spectrum represents the wavenumber (in cm⁻¹), and the y-axis represents the percent transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Data

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.75 - 5.65 | m | 2H | H-1, H-2 |

| 2.50 - 2.40 | m | 1H | H-3 |

| 2.30 - 2.15 | m | 2H | H-5 |

| 1.90 - 1.75 | m | 1H | H-4a |

| 1.55 - 1.40 | m | 2H | Ethyl -CH₂ |

| 1.25 - 1.10 | m | 1H | H-4b |

| 0.95 - 0.85 | t | 3H | Ethyl -CH₃ |

Predicted ¹³C NMR Data

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 130.5 | C-1 or C-2 |

| 129.8 | C-2 or C-1 |

| 45.2 | C-3 |

| 35.8 | C-5 |

| 30.1 | C-4 |

| 28.7 | Ethyl -CH₂ |

| 11.9 | Ethyl -CH₃ |

Experimental Protocol

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, the relaxation delay, and the spectral width.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Thermodynamic Properties of 3-Ethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentene (C₇H₁₂, CAS No: 694-35-9) is a cyclic alkene that, while not a direct therapeutic agent, serves as a structural motif and potential starting material in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. A thorough understanding of its thermodynamic properties is crucial for reaction design, process optimization, safety analysis, and computational modeling of synthetic pathways. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailed experimental methodologies for their determination, and a generalized workflow for the thermochemical characterization of such compounds.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through a combination of experimental measurements and computational predictions. The following tables summarize the most critical data, primarily sourced from the National Institute of Standards and Technology (NIST) database.

Table 1: Standard State Thermodynamic Properties

| Property | Symbol | Value | Units | Method |

| Molecular Weight | MW | 96.17 | g/mol | - |

| Standard Enthalpy of Formation (Gas, 298.15 K) | ΔfH°(g) | -12.40 | kJ/mol | Calorimetry (Hydrogenation) |

| Standard Enthalpy of Vaporization (298.15 K) | ΔvapH° | 36.50 | kJ/mol | - |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | ΔfH°(l) | -48.90 | kJ/mol | Calculated |

| Standard Entropy of Formation (Gas, 298.15 K) | ΔfS°(g) | -339.88 | J/mol·K | Calculated |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | ΔfG°(g) | 88.83 | kJ/mol | Calculated |

Table 2: Temperature-Dependent Ideal Gas Phase Properties[1]

| Temperature (K) | Isobaric Heat Capacity (Cp°) (J/mol·K) | Standard Entropy (S°) (J/mol·K) |

| 200 | 95.83 | 288.15 |

| 298.15 | 134.47 | 330.84 |

| 300 | 135.21 | 331.67 |

| 400 | 179.33 | 378.14 |

| 500 | 219.03 | 422.95 |

| 600 | 253.21 | 465.86 |

| 700 | 282.25 | 506.88 |

| 800 | 307.02 | 546.15 |

| 900 | 328.45 | 583.82 |

| 1000 | 347.27 | 620.07 |

Table 3: Temperature-Dependent Liquid Phase Properties[1]

| Temperature (K) | Saturation Heat Capacity (Cso) (J/mol·K) | Standard Entropy (S°) (J/mol·K) |

| 250 | 177.30 | 224.20 |

| 260 | 179.50 | 231.20 |

| 270 | 181.90 | 238.00 |

| 280 | 184.40 | 244.60 |

| 290 | 187.00 | 251.00 |

| 300 | 189.70 | 257.30 |

Experimental Protocols

The determination of the thermodynamic properties of a volatile organic compound like this compound requires precise and specialized experimental techniques. Below are detailed, generalized methodologies for key measurements.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

High-pressure oxygen cylinder

-

Pellet press (for solid samples, not required for liquids)

-

Platinum crucible

-

Ignition wire (e.g., nichrome or platinum)

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Balance with a precision of at least 0.1 mg

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in the platinum crucible. For a volatile liquid, this is often done using a gelatin capsule or by sealing it in a thin-walled glass ampoule.

-

Bomb Assembly: The crucible is placed in the bomb's support. An ignition wire of known length and mass is connected to the electrodes, with a portion of it in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled with the stirrer and thermometer in place.

-

Temperature Equilibration: The stirrer is started, and the temperature of the water is recorded at regular intervals until a constant rate of temperature change is observed (the initial drift).

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the water is recorded at short intervals as it rises, and then at longer intervals as it cools, until a constant rate of temperature change is again established (the final drift).

-

Post-Reaction Analysis: The bomb is depressurized, opened, and the interior is inspected for any signs of incomplete combustion. The length of the unburned ignition wire is measured. The bomb washings are collected to be titrated for the amount of nitric acid formed from any residual nitrogen.

-

Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of ignition, the heat of combustion of the ignition wire, and the heat of formation of nitric acid. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

Balance with a precision of at least 0.01 mg

-

Volatile sample sealer

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in a volatile sample pan to prevent evaporation during the experiment. An empty, sealed pan is used as the reference.

-

Baseline Measurement: A baseline scan is performed with two empty, sealed pans to measure the heat flow difference between the sample and reference holders.

-

Sample Measurement: The reference pan is replaced with the pan containing the this compound sample, and the temperature program is run. This typically involves heating the sample at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Standard Measurement: A scan is run with a standard material of known heat capacity (e.g., sapphire) under the same conditions.

-

Calculations: The heat capacity of the this compound sample at a given temperature is calculated using the following equation: Cp_sample = (DSC_sample / Mass_sample) * (Mass_standard / DSC_standard) * Cp_standard where DSC_sample and DSC_standard are the heat flow signals for the sample and standard, respectively, after baseline subtraction.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of a volatile organic compound like this compound.

Conclusion

The thermodynamic data and experimental methodologies presented in this guide provide a foundational understanding of the energetic properties of this compound. For professionals in drug development and chemical synthesis, this information is invaluable for predicting reaction spontaneity, calculating equilibrium constants, and designing safe and efficient chemical processes. The provided workflow illustrates a systematic approach to obtaining a comprehensive thermodynamic profile for novel compounds, which is a critical step in their evaluation for further application.

The Genesis of 3-Ethylcyclopentene: A Technical Retrospective on its Discovery and First Synthesis

For Immediate Release

This technical guide delves into the historical discovery and the first successful synthesis of 3-Ethylcyclopentene (C₇H₁₂), a notable alkylated cycloalkene. While the precise moment of its initial discovery is not extensively documented, the pioneering work on cyclopentane derivatives by Russian chemist Nikolay Zelinsky in the late 19th and early 20th centuries strongly suggests its origins within his comprehensive investigations into cyclic hydrocarbons. This document provides a plausible reconstruction of the first synthetic route, alongside key physical and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, offering a clear comparison of its fundamental properties.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| CAS Registry Number | 694-35-9 |

| Boiling Point | 98.9 °C at 760 mmHg |

| Density | 0.765 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.429 |

| Spectroscopic Data | Key Peaks |

| Mass Spectrometry (EI) | m/z 96 (M+), 67, 81, 41, 39, 27, 29, 53 |

| Infrared Spectroscopy | 3045, 2960, 2925, 2870, 1650, 1455, 1375 cm⁻¹ |

| ¹³C NMR Spectroscopy | Predicted: 131.1, 130.8, 41.5, 33.9, 31.8, 28.9, 12.0 ppm |

| ¹H NMR Spectroscopy | Predicted: 5.6-5.8 (m, 2H), 2.0-2.4 (m, 3H), 1.4-1.8 (m, 2H), 0.9 (t, 3H) ppm |

Plausible First Synthesis: A Reconstruction

The first synthesis of this compound was likely achieved through a multi-step process, beginning with the formation of a cyclopentanone derivative, followed by reduction and elimination reactions. The following experimental protocol is a plausible reconstruction based on the chemical methodologies available and favored during the era of Zelinsky's work.

Experimental Workflow

Caption: A plausible multi-step synthesis pathway for this compound.

Note: The dehydration of 3-ethylcyclopentanol would likely yield a mixture of 1-ethylcyclopentene and this compound. The isolation of the desired 3-isomer would have required careful fractional distillation.

Detailed Methodologies

Step 1: Dieckmann Condensation of Diethyl Adipate

-

Objective: To form the cyclic β-keto ester, 2-ethoxycarbonylcyclopentanone.

-

Protocol: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, diethyl adipate is added dropwise with stirring. The reaction mixture is heated under reflux for several hours. After cooling, the mixture is acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The crude product is then isolated by filtration and purified by distillation under reduced pressure.

Step 2: Alkylation of 2-Ethoxycarbonylcyclopentanone

-

Objective: To introduce an ethyl group at the α-position of the keto ester.

-

Protocol: The 2-ethoxycarbonylcyclopentanone is treated with a stoichiometric amount of sodium ethoxide in ethanol to form the enolate. Ethyl iodide is then added, and the mixture is refluxed until the reaction is complete. The resulting 2-ethoxycarbonyl-2-ethyl-cyclopentanone is isolated by extraction and purified by distillation.

Step 3: Hydrolysis and Decarboxylation

-

Objective: To produce 3-ethylcyclopentanone.

-

Protocol: The alkylated β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid solution (e.g., sulfuric acid). The reaction is heated until the evolution of carbon dioxide ceases. The 3-ethylcyclopentanone is then isolated by steam distillation or solvent extraction, followed by purification.

Step 4: Reduction of 3-Ethylcyclopentanone to 3-Ethylcyclopentanol

-

Objective: To form the corresponding alcohol for subsequent dehydration.

-

Protocol: 3-Ethylcyclopentanone is reduced to 3-ethylcyclopentanol. A likely method for this era would be the use of a reducing agent such as sodium amalgam in a protic solvent like ethanol. The reaction mixture is stirred until the ketone is consumed. The alcohol is then isolated by extraction and purified.

Step 5: Dehydration of 3-Ethylcyclopentanol

-

Objective: To form this compound via an elimination reaction.

-

Protocol: 3-Ethylcyclopentanol is heated with a dehydrating agent, such as anhydrous zinc chloride or by passing the alcohol vapor over heated alumina. The resulting alkene product, a mixture of 1-ethylcyclopentene and this compound, is collected by distillation. The isomers are then separated by careful fractional distillation based on their boiling point differences.

Logical Relationship of Synthetic Intermediates

Caption: Key transformations in the synthesis of this compound.

This technical guide provides a comprehensive overview of the discovery and plausible first synthesis of this compound, grounded in the historical context of early 20th-century organic chemistry. The provided data and reconstructed protocols offer valuable insights for contemporary researchers in the field.

A Technical Guide to the Natural Occurrence of Cyclopentene Derivatives: Focus on Jasmonates and Prostaglandins

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of cyclopentene derivatives, with a particular focus on two major classes of biologically active compounds: jasmonates and prostaglandins. Extensive literature searches did not yield specific examples of naturally occurring molecules with a 3-ethylcyclopentene core structure. Consequently, this guide details the biosynthesis, biological functions, and relevant experimental protocols for the closely related and well-documented cyclopentenoid natural products. These compounds serve as crucial signaling molecules in plants and animals, respectively, and are of significant interest to researchers in drug development due to their diverse physiological effects.

Introduction: The Scarcity of this compound Derivatives in Nature

Cyclopentene moieties are integral structural features in a variety of natural products, contributing to their unique biological activities. Despite a comprehensive search of scientific literature, no specific naturally occurring compounds containing a this compound core have been identified. The focus of this guide, therefore, shifts to the most relevant and extensively studied classes of cyclopentenoid natural products: jasmonates and prostaglandins. These compounds, while not possessing the specific 3-ethyl substitution, share the fundamental cyclopentene/cyclopentane ring structure and offer valuable insights into the biosynthesis, function, and therapeutic potential of this class of molecules.

Jasmonates: Plant Hormones with a Cyclopentenone Core

Jasmonates are a class of lipid-based plant hormones that regulate a wide array of physiological and developmental processes, including growth, defense against herbivores and pathogens, and reproductive development.[1][2][3] The core structure of jasmonates is jasmonic acid, which features a cyclopentanone ring with two side chains.[1]

Biosynthesis of Jasmonic Acid

The biosynthesis of jasmonic acid is a well-characterized pathway that initiates in the chloroplasts and concludes in the peroxisomes. The precursor is α-linolenic acid, which is released from chloroplast membranes.[1]

A simplified workflow for the biosynthesis of jasmonic acid is presented below:

Biological Activities of Jasmonates

Jasmonates are involved in a multitude of plant processes. Their biological activity is often dependent on the presence of a carboxyl group, a keto or hydroxyl group on the cyclopentane ring, and a pentenyl side chain.[4]

| Biological Process | Key Jasmonate-Mediated Effects |

| Plant Defense | Induction of defense gene expression, production of secondary metabolites (e.g., alkaloids, terpenoids), and synthesis of proteinase inhibitors. |

| Growth & Development | Inhibition of root growth, promotion of senescence, and involvement in tuber formation and fruit ripening.[1] |

| Reproduction | Regulation of pollen development and flower maturation. |

| Stress Response | Mediation of responses to abiotic stresses such as drought and salinity. |

Signaling Pathway of Jasmonates

The jasmonate signaling pathway is initiated by the binding of the bioactive form, jasmonoyl-isoleucine (JA-Ile), to its receptor, COI1. This interaction leads to the degradation of JAZ repressor proteins, thereby activating transcription factors that regulate the expression of jasmonate-responsive genes.

Prostaglandins: Mammalian Signaling Molecules with a Cyclopentane Core

Prostaglandins are a group of lipid compounds found in virtually all tissues in humans and other animals. They are derived from fatty acids and contain a cyclopentane ring.[5] Prostaglandins exert a wide range of hormone-like effects and are involved in numerous physiological processes.

Biosynthesis of Prostaglandins

The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then converted to the intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is subsequently converted to various prostaglandins by specific synthases.

References

- 1. Jasmonate Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 2. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Ethylcyclopentene molecular weight and formula

An In-depth Technical Guide to 3-Ethylcyclopentene: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a focused overview of the molecular formula and weight of this compound.

Chemical Identity and Formula

This compound is a cyclic hydrocarbon.[1] Its chemical structure consists of a five-carbon ring containing one double bond, with an ethyl substituent attached to the third carbon atom.[1] The molecular formula for this compound has been consistently identified as C7H12 .[2][3][4][5][6][7][8]

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization. Below is a summary of its reported molecular weight from various sources.

| Parameter | Value | Source |

| Molecular Weight | 96.17 g/mol | PubChem[2] |

| Molecular Weight | 96.1702 g/mol | NIST WebBook[3][4][5] |

| Molecular Weight | 96.173 g/mol | Guidechem[6] |

| Monoisotopic Mass | 96.093900383 Da | PubChem[2] |

Molecular Structure

The arrangement of atoms in this compound is crucial for understanding its chemical reactivity and physical properties. The following diagram illustrates the logical connectivity of the atoms in the molecule.

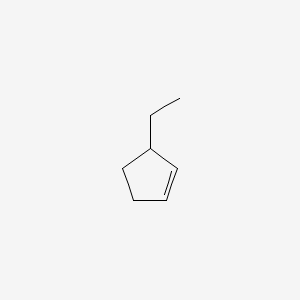

Caption: Molecular structure of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. This compound | C7H12 | CID 79095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 4. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 5. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound [stenutz.eu]

- 8. PubChemLite - this compound (C7H12) [pubchemlite.lcsb.uni.lu]

3-Ethylcyclopentene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Ethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a crucial resource for laboratory personnel. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C7H12 | [1][2][3][4][5] |

| Molar Mass | 96.17 g/mol | [1][2][3] |

| Boiling Point | 97.85°C | [2][4] |

| Melting Point | -108.93°C (estimate) | [2][4] |

| Density | 0.7784 g/cm³ | [2] |

| Refractive Index | 1.4291 | [2] |

| XLogP3 | 2.8 | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Flammable Liquid | 2 | H225: Highly flammable liquid and vapour |

Primary Hazards:

-

Harmful if swallowed: Can cause significant health issues if ingested.[3][8]

-

Highly flammable: Poses a serious fire risk.[6][7] Vapors are heavier than air and may travel to an ignition source.[9]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times:

| PPE Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |

| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (must be inspected prior to use).[6][10] |

| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][10] |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6][10]

-

Use non-sparking tools and explosion-proof equipment.[6][10]

-

Take precautionary measures against static discharge.[2][7] Ground and bond containers and receiving equipment.[6][11]

-

Avoid contact with skin and eyes.[6]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][6][7]

-

Store apart from incompatible materials such as strong oxidizing agents.[12]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][8][10] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[6][8] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[6][7][8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[6][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6][7][10]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[9][12] Containers may explode when heated.[12]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[6][10]

Accidental Release Measures

-

Ensure adequate ventilation and remove all sources of ignition.[6][10]

-

Use personal protective equipment.[6]

-

Contain the spill and collect with a non-combustible absorbent material.[12]

-

Dispose of the collected material in a suitable, closed container in accordance with local regulations.[6]

Experimental Protocols

-

Flash Point: Determined using a closed-cup method such as the Pensky-Martens or Cleveland open-cup method.

-

Autoignition Temperature: Measured by heating the substance in a flask and observing the temperature at which it ignites without an external ignition source.

-

Toxicity Studies (e.g., LD50): Typically involve administering the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population. These experiments are conducted under strict ethical and regulatory guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Emergency Response Logic

The following diagram outlines the decision-making process in the event of an emergency involving this compound.

Caption: Decision-making flowchart for emergencies.

References

- 1. (3R)-3-ethylcyclopentene | C7H12 | CID 13618897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H12 | CID 79095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 694-35-9 CAS MSDS (3-ETHYL-1-CYCLOPENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 694-35-9 Name: this compound [xixisys.com]

- 9. carlroth.com [carlroth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

GHS Hazard Classification of 3-Ethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 3-Ethylcyclopentene (CAS No. 694-35-9). The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling, use, and management of this compound.

GHS Hazard Identification and Classification

This compound is classified under the GHS framework based on its toxicological properties. The primary hazard identified is acute oral toxicity.[1][2][3]

GHS Label Elements

The GHS label for this compound includes the following elements:

-

Pictogram:

-

-

Hazard Statement:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

Disposal:

-

Hazard Classification Summary

The detailed GHS classification for this compound is summarized in the table below.

| Hazard Class | Hazard Category | GHS Classification Basis |

| Acute Toxicity (Oral) | Category 4 | Based on aggregated notifications to the ECHA C&L Inventory.[1] |

| Flammability | Not Classified | No publicly available data for this compound. |

| Skin Corrosion/Irritation | Not Classified | No publicly available data for this compound. |

| Serious Eye Damage/Irritation | Not Classified | No publicly available data for this compound. |

Quantitative Data Summary

Table 2.1: Toxicological Data

| Endpoint | Value | Classification Basis |

| Acute Oral LD50 (Rat) | 300 < LD50 ≤ 2000 mg/kg (estimated) | This range corresponds to the GHS criteria for Acute Toxicity (Oral), Category 4.[3][4][5] The classification is based on ECHA C&L Inventory notifications.[1] |

Table 2.2: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 694-35-9 | PubChem, NIST[1][6] |

| Molecular Formula | C₇H₁₂ | PubChem, NIST[1][6] |

| Molecular Weight | 96.17 g/mol | PubChem[1] |

| Boiling Point | 97.85°C | ChemBK[7] |

| Density | 0.7784 g/mL | ChemBK[7] |

| Refractive Index | 1.4291 | ChemBK[7] |

Experimental Protocols

Detailed experimental reports for the GHS classification of this compound are not publicly available. However, the classification for acute oral toxicity is typically determined using standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The "Acute Toxic Class Method" (OECD 423) is a sequential testing procedure used to classify a substance into a GHS category with the use of a minimal number of animals.[1][8][9][10]

Objective: To determine the acute oral toxicity of a substance and assign a GHS classification.

Methodology Outline:

-

Animal Model: Typically, young adult female rats are used.[1][11]

-

Housing and Fasting: Animals are housed in suitable conditions and fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is generally kept low.[1]

-

Stepwise Procedure:

-

A starting dose (e.g., 300 mg/kg for expected Category 4) is administered to a group of three animals.

-

The outcome (survival or mortality) determines the next step.

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

-

If one or no animals die, the procedure is repeated with a higher dose in another group of animals.

-

Conversely, if the starting dose causes significant mortality, a lower dose is tested.

-

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days.[11] Body weight is recorded at specified intervals.

-

Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

-

Classification: The substance is classified into the appropriate GHS category based on the dose levels at which mortality is observed.

Visualized Workflows

GHS Classification Pathway for this compound

The following diagram illustrates the logical process for classifying a chemical like this compound for acute oral toxicity based on experimental data.

Caption: GHS classification workflow for acute oral toxicity.

Conclusion

The GHS classification of this compound as Acute Toxicity (Oral) - Category 4 with the hazard statement H302: Harmful if swallowed is well-established through aggregated data from multiple notifiers to the ECHA C&L Inventory.[1] Professionals handling this substance should adhere to the specified precautionary statements to minimize risk. It is important to note the absence of publicly available experimental data for other hazard endpoints such as flammability, skin, and eye irritation. Therefore, a comprehensive risk assessment should be conducted, and appropriate control measures should be implemented based on the known hazards and potential for unknown hazards.

References

- 1. researchgate.net [researchgate.net]

- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acute Toxicity | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 7. This compound [chembk.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. scribd.com [scribd.com]

Computational Chemistry Approaches to 3-Ethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on 3-Ethylcyclopentene. In the absence of extensive published research on this specific molecule, this document serves as a methodological blueprint for researchers and scientists. It details the application of modern computational techniques to elucidate the structural, energetic, and reactive properties of this compound, offering a framework for future investigations in areas such as drug design and material science where cyclopentene derivatives are of interest. This guide outlines protocols for conformational analysis, quantum chemical calculations for thermodynamic properties, and the investigation of potential reaction pathways. All data presented herein is hypothetical and intended to illustrate the expected outcomes of such a study.

Introduction

This compound is a cyclic alkene with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its conformational landscape, thermodynamic stability, and reactivity is crucial for its effective utilization. Computational chemistry provides a powerful toolkit to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental methods alone.

This whitepaper outlines a theoretical computational study of this compound. The primary objectives of this proposed research are:

-

To identify the stable conformers of this compound and determine their relative energies.

-

To calculate key geometric and thermodynamic parameters for the most stable conformer.

-

To explore a hypothetical reaction mechanism involving this compound.

This document is intended to guide researchers in designing and executing similar computational studies on small organic molecules.

Methodologies and Computational Protocols

This section details the proposed computational methodologies for the comprehensive study of this compound.

Conformational Analysis

A thorough exploration of the conformational space of this compound is the foundational step. Due to the flexibility of the ethyl group and the puckering of the cyclopentene ring, multiple local minima on the potential energy surface are expected.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed. A common approach involves molecular mechanics (MM) methods, such as the MMFF94 force field, to rapidly generate a large number of potential conformers.

-

Geometry Optimization and Energy Minimization: The generated conformers are then subjected to geometry optimization using a more accurate quantum mechanical method. A cost-effective semi-empirical method like GFN2-xTB can be used for initial screening, followed by a higher-level Density Functional Theory (DFT) calculation for the most promising low-energy conformers.

-

Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation is performed at the same level of theory to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

Quantum Chemical Calculations

To obtain accurate energetic and geometric data, high-level quantum chemical calculations are necessary.

Protocol:

-

Selection of Method and Basis Set: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p), is a common choice for organic molecules. For higher accuracy, coupled-cluster methods like CCSD(T) could be employed for single-point energy calculations on the DFT-optimized geometries.

-

Calculation of Properties: The following properties are calculated for the most stable conformer:

-

Absolute and relative energies.

-

Key bond lengths, bond angles, and dihedral angles.

-

Thermodynamic data (enthalpy, Gibbs free energy).

-

Molecular orbitals (HOMO, LUMO) and the HOMO-LUMO gap.

-

Reaction Pathway Investigation

To illustrate the application of computational chemistry in studying reactivity, a hypothetical hydrogenation reaction of this compound to ethylcyclopentane is proposed.

Protocol:

-

Identification of Reactants, Products, and Transition States: The geometries of the reactant (this compound and H₂) and the product (ethylcyclopentane) are optimized. A search for the transition state (TS) connecting them is then performed using methods like the Berny optimization algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

-

Transition State Verification: The located TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the desired reactant and product minima on the potential energy surface.

-

Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study of this compound. Note: This data is illustrative and not the result of actual calculations.

Table 1: Relative Energies of Hypothetical this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Conf-1 (Global Minimum) | 0.00 |

| Conf-2 | 1.25 |

| Conf-3 | 2.80 |

Table 2: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Hypothetical)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C2-C3 | 1.51 |

| C3-C4 | 1.55 |

| C4-C5 | 1.54 |

| C5-C1 | 1.51 |

| C3-C6 (Ethyl) | 1.54 |

| C6-C7 (Ethyl) | 1.53 |

| Bond Angles (°) ** | |

| ∠C1-C2-C3 | 112.0 |

| ∠C2-C3-C4 | 104.5 |

| ∠C3-C4-C5 | 105.0 |

| ∠C4-C5-C1 | 104.8 |

| ∠C5-C1-C2 | 111.5 |

| Dihedral Angle (°) ** | |

| D(C1-C2-C3-C4) | 15.0 |

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K (Hypothetical)

| Property | Value |

| Enthalpy (H) | -55.2 Hartree |

| Gibbs Free Energy (G) | -55.3 Hartree |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Visualization of Computational Workflows and Pathways

Visual representations of the computational workflows and reaction pathways are essential for understanding the logical flow of the study.

An In-depth Technical Guide to the Chiral Properties of (3R)-3-ethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-ethylcyclopentene is a chiral hydrocarbon of interest in stereoselective synthesis and as a potential building block in medicinal chemistry. Due to the limited availability of direct experimental data on its chiral properties, this technical guide provides a comprehensive overview based on analogous chemical systems and established analytical methodologies. This document outlines a proposed enantioselective synthetic pathway, detailed protocols for the determination of enantiomeric excess (ee) and absolute configuration, and predicted chiroptical properties. The methodologies discussed herein are grounded in current scientific literature and are intended to serve as a foundational resource for researchers working with this and similar chiral molecules.

Introduction

Chirality is a critical consideration in drug development and the synthesis of complex organic molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Substituted cyclopentenes, as versatile synthetic intermediates, are often chiral. Understanding and controlling the stereochemistry of these building blocks is therefore paramount. (3R)-3-ethylcyclopentene, a simple chiral cycloalkene, serves as an excellent model for discussing the principles of asymmetric synthesis and chiral analysis. This guide will detail a proposed synthetic route and the analytical techniques required to characterize its chiral nature.

Proposed Enantioselective Synthesis of (3R)-3-ethylcyclopentene

While a specific, experimentally validated synthesis for (3R)-3-ethylcyclopentene is not extensively documented in peer-reviewed literature, a plausible route can be proposed based on established methods for the asymmetric synthesis of substituted cyclopentenes. One such promising approach involves the N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+2] cycloaddition of an enal with an appropriate alkene, followed by further synthetic modifications.

Proposed Synthetic Pathway

A potential synthetic route could commence with the NHC-catalyzed reaction between propanal and a suitable dienophile to construct the chiral cyclopentene ring system. Subsequent functional group manipulations would then yield the target molecule, (3R)-3-ethylcyclopentene.

Caption: Proposed synthetic workflow for (3R)-3-ethylcyclopentene.

Experimental Protocol: Asymmetric [3+2] Cycloaddition (Hypothetical)

-

Catalyst Preparation: A chiral triazolium salt (e.g., derived from L-phenylalanine) is deprotonated with a suitable base (e.g., potassium tert-butoxide) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to generate the active NHC catalyst in situ.

-